molecular formula C7H4N2O2 B060463 2-Cyanoisonicotinic acid CAS No. 161233-97-2

2-Cyanoisonicotinic acid

Cat. No.: B060463
CAS No.: 161233-97-2
M. Wt: 148.12 g/mol
InChI Key: MPSVJNPESHZCIB-UHFFFAOYSA-N
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Description

2-Cyanoisonicotinic acid is a versatile and valuable bifunctional heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features two distinct reactive sites: the carboxylic acid group, which allows for amide bond formation or esterification, and the electron-deficient cyano-substituted pyridine ring, which is an excellent precursor for heterocyclic elaboration. Its primary research value lies in its application as a key synthon for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors, agrochemicals, and functional materials. Researchers utilize this compound to construct core pharmacophores, often exploiting the cyano group for cyclization reactions into fused heterocyclic systems like pyrrolopyridines or as a vector for further functionalization. The isonicotinic acid scaffold is also of significant interest in the design of antitubercular agents and other pharmaceuticals. This high-purity material is intended for use as a critical intermediate in lead compound optimization, library synthesis, and method development, providing chemists with a robust starting point to accelerate their investigative workflows. Strictly for research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVJNPESHZCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376280
Record name 2-Cyanoisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161233-97-2
Record name 2-Cyanoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanoisonicotinic Acid
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Synthetic Methodologies for 2 Cyanoisonicotinic Acid and Its Derivatives

Strategies for the Preparation of 2-Cyanoisonicotinic Acid Core Structure

The formation of the this compound scaffold can be achieved through various synthetic pathways, which can be broadly categorized into direct synthesis approaches and routes starting from functionalized precursors.

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the this compound molecule from simpler, more fundamental starting materials. One notable process begins with the readily available isonicotinic acid. google.com This multi-step synthesis involves:

N-Oxidation : Isonicotinic acid is first oxidized to form isonicotinic acid N-oxide. google.com

Alkylation : The resulting N-oxide is treated with an alkylating agent, which leads to the formation of an N-alkoxy-isonicotinic acid salt. google.com

Cyanation : This salt is subsequently converted to this compound by reacting it with an alkali metal cyanide, such as sodium or potassium cyanide, in an aqueous solution. The product precipitates from the reaction mixture and can be isolated in high purity (approximately 98%) and good yield (75-80%). google.com

This method provides a viable route to the target compound from inexpensive starting materials without the need for complex purification of intermediates. google.com

Precursor-Based Synthetic Routes

These routes utilize starting materials that already contain the isonicotinic acid framework. A primary example is the hydrolysis of methyl 2-cyanoisonicotinate. google.com

A significant challenge in this approach is the potential for the simultaneous hydrolysis of both the ester and the cyano groups under strong basic conditions. google.com To achieve selective hydrolysis of the ester, milder bases such as sodium carbonate or potassium carbonate are employed. The reaction is typically carried out at room temperature in a solvent system like tetrahydrofuran, isopropanol, and water. Following the hydrolysis, the reaction mixture is acidified to precipitate the this compound. google.com This method has been shown to be efficient, providing high yields. google.com

Starting MaterialBaseYieldReference
Methyl 2-cyanoisonicotinateSodium Carbonate97.3% google.com
Methyl 2-cyanoisonicotinatePotassium Carbonate95.6% google.com

Another precursor-based method involves the synthesis of radiolabeled compounds for research purposes. For instance, 2-[11C]cyano-isonicotinic acid hydrazide has been synthesized starting from methyl isonicotinate. The process involves methylation, followed by reaction with carbon-11 (B1219553) labeled hydrocyanic acid to introduce the cyano group, and subsequent hydrolysis to the acid.

Derivatization of this compound

Once synthesized, this compound can be chemically modified at its three primary functional sites: the pyridine (B92270) ring, the carboxylic acid group, and the cyano group.

Functionalization at the Pyridine Ring

The direct functionalization of the pyridine ring of pre-formed this compound is not extensively documented in the reviewed literature. Synthetic strategies often favor the use of an already substituted pyridine precursor to build the final molecule. However, general methods for pyridine functionalization, such as those involving the generation of pyridinyl radicals, represent potential but unconfirmed routes for introducing additional substituents. unibo.it The synthesis of related structures, like 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, sometimes starts from halogenated precursors such as 2-chloro or 2-bromo-3-cyano-isonicotinic acid esters, where the halogen can be substituted. google.com

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, primarily through nucleophilic acyl substitution reactions. pressbooks.pub

Amide and Hydrazide Formation: A common modification is the conversion of the carboxylic acid to an amide. This is particularly relevant in peptide chemistry, where this compound (CINA) can be coupled to the N-terminal amine of a peptide or amino acid. nih.gov Standard peptide coupling reagents, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), are used to facilitate this amide bond formation. nih.govresearchgate.net

The synthesis of this compound hydrazide, a key intermediate for the drug Topiroxostat, also proceeds via the carboxylic acid group. labscoop.comgoogle.com In one method, this compound is condensed with tert-butoxycarbonylhydrazine using a condensing agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.com An alternative approach involving the conversion of the carboxylic acid to an acyl chloride with thionyl chloride was found to give very low yields and is less suitable for industrial production. google.com

Esterification: While the hydrolysis of esters is a route to the acid, the reverse reaction, esterification, is a fundamental transformation of carboxylic acids. colostate.edu This can be achieved through various methods, such as reaction with an alcohol under acidic catalysis.

Reaction TypeReagentsProduct TypeReference
Amide Bond FormationAmine, HCTU, DIPEAAmide nih.govresearchgate.net
Hydrazide Synthesistert-Butoxycarbonylhydrazine, EDC or DCCProtected Hydrazide google.com
EsterificationAlcohol, Acid CatalystEster colostate.edu

Transformations of the Cyano Group

The cyano group on the pyridine ring can also undergo several important chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This reaction applied to this compound yields 2,4-pyridinedicarboxylic acid. google.com This hydrolysis can be performed under either acidic or basic conditions, typically by heating under reflux. chemguide.co.uk

Formation of Amidoximes: The cyano group can react with hydroxylamine (B1172632) to form an amidoxime. This has been demonstrated in the synthesis of nicotinic acid-based pseudopeptides, where a 2-cyanopyridine (B140075) moiety is converted to a 2-amidoxime. thieme-connect.com

Cyclization Reactions: The cyano group of 2-cyanoisonicotinamide (B1358638) is a key reactant in a "click chemistry" approach for peptide macrocyclization. nih.govfrontiersin.org It reacts selectively with an N-terminal cysteine residue in a peptide chain to form a thiazole (B1198619) ring, creating a cyclic peptide. researchgate.netfrontiersin.org This biocompatible reaction proceeds readily in aqueous buffer. nih.gov

Reaction TypeReagents/ConditionsProduct Functional GroupReference
HydrolysisAcid or Base, HeatCarboxylic Acid google.comchemguide.co.uk
Amidoxime FormationHydroxylamine HydrochlorideAmidoxime thieme-connect.com
Thiazole FormationN-terminal CysteineThiazole researchgate.netfrontiersin.org

Advanced Synthetic Techniques Utilizing this compound

The functional versatility of this compound has propelled its use in sophisticated synthetic methodologies, enabling the construction of intricate molecular architectures with high precision and efficiency.

Solid-Phase Organic Synthesis Applications

Solid-phase organic synthesis (SPOS) offers a powerful platform for the assembly of complex molecules, and this compound has emerged as a valuable building block in this domain. A key application lies in its use as a versatile linker or as a reactive component for on-resin modifications, particularly in the synthesis of cyclic peptides and other constrained molecules.

One notable strategy involves the direct incorporation of this compound into a peptide chain during standard solid-phase peptide synthesis (SPPS). Current time information in Bangalore, IN. This approach allows for the subsequent intramolecular cyclization of the peptide on the solid support. For instance, a linear peptide precursor can be assembled on a resin, with this compound coupled to a side chain of an amino acid residue. Current time information in Bangalore, IN. This method benefits from the use of commercially available precursors and is amenable to full automation. Current time information in Bangalore, IN.

The choice of linker to attach the initial amino acid to the resin is crucial and can influence the final product. For example, a Rink amide resin can be used to generate a C-terminal amide upon cleavage, while a 2-chlorotrityl resin allows for the release of the peptide with a C-terminal carboxylic acid. Current time information in Bangalore, IN. This flexibility enables the synthesis of a diverse range of cyclic peptide analogues.

A related compound, 6-cyanonicotinic acid, has also been employed in solid-phase synthesis to introduce a "conjugation handle". nih.gov This involves attaching the cyanonicotinic acid to a trityl linker on a polystyrene resin, allowing for the synthesis of functionalized tetrazines which can be cleaved to yield a carboxylic acid group for further conjugation. nih.gov This highlights the broader utility of cyanopyridine carboxylic acids in creating functional molecules on a solid support.

The table below summarizes key aspects of utilizing this compound and related compounds in solid-phase synthesis.

CompoundApplication in Solid-Phase SynthesisLinker/Resin ExamplesKey Outcome
This compoundOn-resin peptide macrocyclizationRink amide, 2-chlorotritylRapid access to cyclic peptides with varying C-termini. Current time information in Bangalore, IN.
6-Cyanonicotinic acidIntroduction of a conjugation handle2-chlorotrityl chloride linkerSynthesis of carboxy-functionalized tetrazines. nih.gov

Biocompatible Click Chemistry with 2-Cyanoisonicotinamide

The amide derivative of this compound, 2-cyanoisonicotinamide, has gained significant attention for its role in a highly efficient and biocompatible click reaction. This reaction occurs between the 2-cyanoisonicotinamide moiety and an N-terminal cysteine residue, leading to the formation of a stable thiazoline (B8809763) ring. Current time information in Bangalore, IN.nih.gov This transformation is characterized by its rapidity, high selectivity, and ability to proceed under physiological conditions, making it a powerful tool for bioconjugation and the synthesis of macrocyclic peptides. Current time information in Bangalore, IN.nih.gov

The reaction is considered a "click" reaction due to its high efficiency and the formation of a single, stable product. The process is fully amenable to automation and utilizes readily available starting materials. Current time information in Bangalore, IN. This biocompatible ligation has been successfully employed to generate potent cyclic peptide inhibitors of enzymes such as the Zika virus protease. Current time information in Bangalore, IN.nih.govresearchgate.netresearchgate.net In these applications, the 2-cyanoisonicotinamide is typically incorporated into a linear peptide precursor during solid-phase synthesis. Current time information in Bangalore, IN.

The versatility of this click chemistry extends beyond peptide cyclization. It has been utilized for the synthesis of complex bioconjugates, such as antimicrobial peptide-peptide nucleic acid (PNA) conjugates. mdpi.com This method offers a cost-effective and efficient alternative to other conjugation strategies, overcoming limitations such as the use of expensive reagents and the introduction of hydrophobicity. mdpi.com The reaction's high selectivity for N-terminal cysteine allows for precise chemical modifications in the presence of other cysteine residues within a peptide sequence.

The table below details research findings on the biocompatible click chemistry of 2-cyanoisonicotinamide.

ReactantsReaction TypeKey FeaturesApplications
2-Cyanoisonicotinamide and N-terminal cysteineBiocompatible Click Chemistry (Thiazoline formation)Rapid, high yield, proceeds in aqueous buffer, automated. Current time information in Bangalore, IN.Synthesis of macrocyclic peptide inhibitors, Current time information in Bangalore, IN. peptide-PNA conjugates. mdpi.com

Radiolabeling Strategies Involving this compound Derivatives

Derivatives of this compound have proven to be valuable precursors in the synthesis of radiolabeled compounds for applications in nuclear medicine, particularly for positron emission tomography (PET) imaging. These strategies often involve the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), or a gamma-emitting radionuclide like Iodine-123 (¹²³I) or Iodine-131 (¹³¹I).

One established method is the synthesis of 2-[¹¹C]cyano-isonicotinic acid hydrazide. researchgate.netresearchgate.net This involves the introduction of a ¹¹C-labeled cyano group at the 2-position of a pyridine ring precursor on a solid support. researchgate.netresearchgate.net The resulting ¹¹C-labeled methyl ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield the desired radiolabeled hydrazide. researchgate.netresearchgate.net This method is notable for its ability to incorporate [¹¹C]HCN into base-sensitive substrates. researchgate.net Similarly, derivatives have been labeled with iodine isotopes, such as ¹²³I and ¹²⁴I, through exchange reactions. researchgate.net

More broadly, the cyanopyridine moiety is a target for radioiodination. For instance, a 3-cyanopyridine (B1664610) derivative has been successfully radiolabeled with ¹³¹I via electrophilic substitution using chloramine-T as an oxidizing agent, demonstrating the feasibility of introducing radioiodine onto this scaffold. nih.gov

Furthermore, the development of ¹⁸F-labeled radiotracers is a major focus in PET imaging, and strategies involving cyanopyridine derivatives are being explored. While direct ¹⁸F-fluorination of some tetrazine structures derived from cyanopyridines can be challenging due to their sensitivity to basic conditions, methods using low basicity have been developed. nih.govmdpi.comgoogle.comresearchgate.net For example, 6-cyanonicotinic acid can be converted to a bispyridyl tetrazine, which can then be functionalized with a fluoroethyl group for ¹⁸F-labeling. nih.govmdpi.com These approaches pave the way for creating ¹⁸F-labeled imaging agents based on the cyanopyridine framework.

The following table summarizes various radiolabeling strategies involving derivatives of this compound.

DerivativeRadionuclideLabeling MethodApplication
2-Cyano-isonicotinic acid hydrazide¹¹CReissert-Kaufmann type reaction with [¹¹C]HCN followed by hydrazinolysis. researchgate.netresearchgate.netPotential radiopharmaceutical for differential diagnosis. researchgate.netresearchgate.net
2-Iodoisonicotinic acid hydrazide¹²³I, ¹²⁴IIodine exchange reaction followed by hydrazinolysis. researchgate.netPotential radiotracer. researchgate.net
3-Cyanopyridine derivative¹³¹IElectrophilic substitution with ¹³¹I. nih.govPotential tumor imaging and therapy agent. nih.gov
Bispyridyl tetrazine from 6-cyanonicotinic acid¹⁸FAlkylation with a fluoroethyl group followed by nucleophilic substitution. nih.govmdpi.comPretargeted PET imaging. nih.govmdpi.com

Applications of 2 Cyanoisonicotinic Acid in Medicinal Chemistry Research

2-Cyanoisonicotinic Acid as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to a range of different biological targets through specific modifications. nih.govnih.govnih.gov These scaffolds serve as a validated starting point for the design of compound libraries, enhancing the probability of discovering new, high-quality ligands. nih.gov The chromone, benzimidazole (B57391), and adenine (B156593) skeletons are well-established examples of such privileged structures. nih.govmdpi.com The utility of the this compound core as a versatile building block in the synthesis of diverse, biologically active molecules suggests its own status as a privileged scaffold. Its rigid pyridine (B92270) ring, substituted with a reactive cyano group and a carboxylic acid, provides a template for creating libraries of compounds with a wide array of potential therapeutic applications.

Design Principles for Scaffold-Based Compound Libraries

The design of compound libraries around a central scaffold like this compound is a strategic approach to efficiently explore chemical space and identify novel drug candidates. nih.gov This process is guided by several key principles:

Scaffold Selection: The initial choice of a scaffold is critical. Ideally, the chosen scaffold, such as this compound, is not only synthetically accessible but also possesses inherent potential to interact with multiple biological targets. fabad.org.tr This concept of a "master-scaffold" allows for a multi-project perspective in research and development. fabad.org.tr

Diversity-Oriented Synthesis (DOS): This strategy aims to generate a collection of structurally diverse molecules from a common starting material. researchgate.net For this compound, the cyano and carboxylic acid groups serve as anchor points for introducing a wide variety of substituents and building blocks, leading to a broad range of molecular architectures.

Target-Focused Libraries: In this approach, libraries are designed with a specific biological target or target family in mind. nih.gov The design often utilizes structural information from the target, or from known ligands, to guide the selection of substituents that are likely to result in favorable interactions. nih.gov For instance, if targeting a particular enzyme, the library design would focus on side chains that complement the size and chemical environment of the enzyme's active site. nih.gov

Computational Methods: In silico techniques play a crucial role in modern library design. mdpi.com Virtual libraries can be generated and screened against target structures to prioritize compounds for synthesis. This approach accelerates the exploration of structure-activity relationships (SAR) and helps in paving the way for innovative lead structures. mdpi.com

The this compound scaffold, with its defined points for chemical modification, is well-suited for both diversity-oriented and target-focused library design, making it a valuable tool in drug discovery.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. frontiersin.orgfrontiersin.orgresearchgate.net For derivatives of this compound, SAR studies have provided crucial insights into the structural requirements for their therapeutic effects.

A notable example is the investigation of isonicotinic acid hydrazide derivatives as antimycobacterial agents. Quantitative SAR (QSAR) studies have revealed that the biological activity of these compounds against Mycobacterium tuberculosis is dependent on the electronic, steric, and lipophilic properties of the substituents at the 2-position of the pyridine ring. otterbein.edu These studies suggest that the reactivity of the pyridine nitrogen atom is essential for the compound's mechanism of action. otterbein.edu Further research on N(2)-acyl isonicotinic acid hydrazides has shown that the introduction of specific substituents, such as dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl groups, leads to the most potent antimicrobial activity. researchgate.net

In the context of antiviral research, the linker used in the macrocyclization of peptides via 2-cyanoisonicotinamide (B1358638) has a significant impact on the inhibitory activity against the Zika virus (ZiPro) protease. A remarkable structure-activity relationship was observed where the length of the cyclization linker was critical for the preorganization of the peptide and its binding affinity. For instance, a cyclic peptide with a shorter diaminopropionic acid (Dap)-based linker exhibited over 20-fold stronger inhibition than a similar analogue with a slightly longer diaminobutyric acid (Dab)-based linker, highlighting the importance of linker geometry in maximizing inhibitory potency. researchgate.net

The following table summarizes key SAR findings for derivatives related to this compound:

Compound SeriesBiological TargetKey SAR Findings
2-Substituted Isonicotinic Acid HydrazidesMycobacterium tuberculosisActivity depends on electronic, steric, and lipophilic properties of the 2-substituent. Reactivity of the pyridine nitrogen is crucial. otterbein.edu
N(2)-Acyl Isonicotinic Acid HydrazidesVarious MicrobesDichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents enhance antimicrobial activity. researchgate.net
Cyclic Peptides (via 2-Cyanoisonicotinamide)Zika Virus Protease (ZiPro)The length and geometry of the cyclization linker are critical for inhibitory potency, with shorter linkers leading to higher activity. researchgate.net

These studies underscore the importance of systematic structural modifications to optimize the biological activity of compounds derived from the this compound scaffold.

Development of Biologically Active Molecules

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. Its functional groups—the carboxylic acid and the cyano group—provide reactive sites for the construction of complex heterocyclic systems and for conjugation to biomolecules.

Synthesis of Heterocyclic Compounds from this compound

The this compound scaffold is a key precursor in the synthesis of various heterocyclic compounds, which are classes of molecules with broad applications in medicinal chemistry. The reactivity of its functional groups allows for the construction of fused ring systems and other complex architectures.

One important class of heterocycles that can be synthesized are 1,3,4-oxadiazoles . These are commonly prepared through the cyclodehydration of N,N'-diacylhydrazines. chim.it Starting from this compound, the corresponding hydrazide can be readily prepared. This hydrazide then serves as a key intermediate that can be reacted with various carboxylic acids or their derivatives to form the N,N'-diacylhydrazine, which upon cyclization, yields the 2,5-disubstituted-1,3,4-oxadiazole. otterbein.educhim.it This method allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring.

Another example is the synthesis of pyrido[1,2-a] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazines . While not a direct cyclization of this compound itself, a related butadienethiolate synthon, which incorporates a cyano-substituted nicotinic acid ester core, can undergo a cascade reaction with primary amines and formaldehyde (B43269) to form these complex bicyclic systems. researchgate.net This highlights the potential of the cyanopyridine framework in constructing fused heterocyclic structures.

The following table provides a summary of heterocyclic systems that can be synthesized from precursors related to this compound:

Starting Material PrecursorReagentsResulting Heterocycle
2-Cyanoisonicotinic hydrazideCarboxylic acid derivatives1,3,4-Oxadiazole otterbein.educhim.it
Butadienethiolate (from cyanonicotinic acid ester)Primary amines, FormaldehydePyrido[1,2-a] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazine researchgate.net

The ability to readily access such diverse heterocyclic scaffolds underscores the value of this compound as a versatile building block in medicinal chemistry.

Peptide Macrocyclization and Bioconjugation Strategies

A significant application of this compound derivatives is in the field of peptide chemistry, specifically for macrocyclization and bioconjugation. Macrocyclic peptides are of great interest in drug discovery as they often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their linear counterparts.

A highly efficient method for peptide macrocyclization utilizes the reaction between an N-terminal cysteine residue and a 2-cyanoisonicotinamide (CINA) moiety. nih.gov This reaction, often referred to as "Cys-CINA conjugation," is a biocompatible click reaction that proceeds rapidly in aqueous solution at neutral pH to form a stable thiazole (B1198619) ring. nih.gov A key advantage of this strategy is that the CINA group can be attached to different linkers and directly incorporated into the peptide during automated solid-phase peptide synthesis (SPPS). nih.gov This process uses commercially available precursors and avoids the need for complex synthetic setups. nih.gov

This strategy has been successfully applied to generate potent cyclic peptide inhibitors of the Zika virus protease NS2B-NS3. nih.gov The cyclization of a linear peptide containing the protease's substrate recognition motif resulted in a significant increase in inhibitory activity, with the most active cyclic peptide showing a 78-fold higher affinity than its linear precursor. nih.gov

The general scheme for Cys-CINA peptide macrocyclization is as follows:

Solid-Phase Peptide Synthesis: A linear peptide is synthesized on a solid support, incorporating an N-terminal cysteine and an amino acid with a side chain that can be selectively deprotected.

CINA Coupling: After selective deprotection of the side-chain amine, this compound is coupled to it.

Cleavage and Cyclization: The peptide is cleaved from the resin, and upon deprotection of the N-terminal cysteine, spontaneous intramolecular cyclization occurs in aqueous buffer to yield the macrocyclic peptide. nih.gov

This facile and robust method for peptide macrocyclization highlights the utility of this compound derivatives as powerful tools in the development of next-generation peptide-based therapeutics.

Antimicrobial Research

Derivatives of this compound have been a subject of significant interest in the search for new antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, and many research efforts have focused on synthesizing and evaluating derivatives of this core structure to overcome drug resistance and improve efficacy.

Studies on isonicotinic acid hydrazide derivatives have shown that modifications to the scaffold can lead to compounds with potent antimycobacterial activity. For example, a series of N(2)-acyl isonicotinic acid hydrazides were synthesized and tested, with some compounds exhibiting greater activity than the reference drug isoniazid (B1672263). researchgate.net The introduction of specific substituents, such as long alkyl chains, has been shown to enhance activity. researchgate.net

Furthermore, benzimidazole derivatives synthesized from precursors related to the this compound framework have demonstrated in vitro potency against M. tuberculosis H37Rv. nih.gov Specifically, 2,5-disubstituted benzimidazoles showed minimal inhibitory concentration (MIC) values in the range of 6.25–25 μg/mL. nih.gov Quinoxaline-1,4-di-N-oxide derivatives containing a carbonitrile group, which is structurally related to the cyano group of this compound, have also shown promising antimycobacterial activity with MIC values below 0.2 μg/mL. frontiersin.org

The following table presents a selection of research findings on the antimicrobial activity of compounds related to this compound:

Compound ClassOrganismReported Activity (MIC)
N(2)-tetradecanoyl-isonicotinic acid hydrazideMycobacterium tuberculosisMore active than isoniazid researchgate.net
2,5-Disubstituted BenzimidazolesMycobacterium tuberculosis H37Rv6.25–25 μg/mL nih.gov
7-methyl-3-(4′-fluoro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxideMycobacterium tuberculosis H37Rv< 0.2 μg/mL frontiersin.org
Thiazolidinone-containing Quinoxaline-1,4-di-N-oxidesMycobacterium tuberculosis H37Rv1.56 μg/mL frontiersin.org
Damnacanthal (anthraquinone scaffold)Mycobacterium tuberculosis13.07 μg/mL nih.gov
Synthetic PolyacetylenesMycobacterium tuberculosis17.88 μg/mL nih.gov

These findings highlight the potential of the this compound scaffold and its derivatives as a source of new antimicrobial agents to combat infectious diseases.

Anticancer Research

Derivatives of nicotinic acid, a related compound, have been investigated for their potential as anticancer agents. nih.gov One study focused on designing and synthesizing novel nicotinic acid-based compounds with the aim of selectively inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The cytotoxic effects of these new compounds were evaluated against a panel of 60 human cancer cell lines. nih.gov Two compounds, in particular, demonstrated significant activity and were further investigated against HCT-15, PC-3, and CF-295 cancer cell lines. nih.gov One of these compounds exhibited superior cytotoxic potential against HCT-15 and PC-3 tumor cells when compared to the standard drug doxorubicin. nih.gov Moreover, this compound showed promising inhibition of VEGFR-2 and high selectivity over other growth factor receptors. nih.gov Mechanistic studies revealed that it reduced both total and phosphorylated levels of VEGFR-2 and induced apoptosis, as indicated by a significant increase in caspase-3 levels. nih.gov

In other research, scientists have synthesized and evaluated 2,4,5-trisubstituted thiazole derivatives, some of which incorporate an acid hydrazide functionality. kau.edu.sa A number of these derivatives displayed inhibitory effects on the growth of three Gram-positive bacterial strains and four were active against C. albicans. kau.edu.sa Notably, seventeen of these compounds were selected for preliminary in-vitro anticancer activity screening. kau.edu.sa Some sensitivity was observed against non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines for most of the tested compounds. kau.edu.sa

The anticancer potential of various natural and synthetic compounds continues to be a major area of research. frontiersin.orgnih.govjpccr.eumdpi.com For instance, some studies have explored the anticancer properties of bile acid derivatives, betulinic acid, and ursolic acid, highlighting their ability to induce apoptosis and inhibit tumor growth through various molecular mechanisms. frontiersin.orgjpccr.eumdpi.com The development of water-soluble platinum(IV) complexes as prodrugs for existing platinum(II) anticancer drugs has also shown promise, with one such complex demonstrating greater antitumor efficacy than oxaliplatin (B1677828) in preclinical models. nih.gov

Antiviral Research, including Zika Virus Protease Inhibitors

The emergence and re-emergence of viral diseases necessitate the continuous search for new antiviral agents. mdpi.com this compound has played a role in the development of potent inhibitors of the Zika virus (ZIKV) protease NS2B-NS3, a crucial enzyme for viral replication. nih.govanu.edu.au The ZIKV protease is a well-recognized target for antiviral drug development due to its essential role in processing the viral polyprotein. researchgate.netnih.govfrontiersin.org

One approach has been the use of 2-cyanoisonicotinamide, derived from this compound, in a "click reaction" to create macrocyclic peptides. nih.gov This method allows for the rapid and automated synthesis of peptide inhibitors of the ZIKV protease. nih.gov The resulting cyclic peptides have shown high affinity for the protease, with some exhibiting Ki values as low as 8 nM. researchgate.net The synthesis involves attaching this compound (CINA) to a peptide chain during solid-phase peptide synthesis, followed by cyclization. nih.gov This strategy has been successfully used to generate four cyclic peptide ligands for the ZIKV NS2B-NS3 protease. nih.gov

The ZIKV NS2B-NS3 protease has a catalytic triad (B1167595) of His51, Asp75, and Ser135. nih.govfrontiersin.org While many inhibitors target the active site, the shallow and conserved nature of this pocket presents challenges for developing highly specific and potent drugs. nih.gov This has led to the exploration of allosteric inhibitors that bind to other sites on the protease. anu.edu.aunih.gov

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Tyrosinase)

Beyond its applications in antiviral and anticancer research, derivatives of this compound and related structures have been investigated for their ability to inhibit other key enzymes.

Xanthine Oxidase Inhibition:

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Overactivity of XO can lead to hyperuricemia and gout. nih.govwikipedia.org Consequently, XO inhibitors are a key therapeutic strategy for these conditions. nih.govwikipedia.org Research in this area has explored various compounds, including both purine analogues like allopurinol (B61711) and non-purine structures. wikipedia.org Natural products, such as certain flavonoids and hydroxycinnamic acids, have also been identified as potential XO inhibitors. wikipedia.orgherbmedpharmacol.com For instance, 3,4,5-trihydroxycinnamic acid has been shown to be a more potent inhibitor of xanthine oxidase than sinapic acid and caffeic acid. herbmedpharmacol.com Computational docking studies suggest that these inhibitors bind to the active site of the enzyme near the molybdopterin cofactor. herbmedpharmacol.commdpi.com

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications, particularly in treating hyperpigmentation disorders. nih.govnih.govbiomedpharmajournal.org A variety of natural and synthetic compounds have been studied as tyrosinase inhibitors. nih.govbiomedpharmajournal.org These inhibitors can act through different mechanisms, including competitive, non-competitive, or mixed-type inhibition. biomedpharmajournal.orgmdpi.com For example, kojic acid is a well-known tyrosinase inhibitor that acts as a mixed-type inhibitor. biomedpharmajournal.orgmdpi.com Some carboxylic acids, such as L-pyroglutamic acid, have been shown to be competitive inhibitors of tyrosinase. mdpi.com The inhibitory potency of these compounds can vary significantly depending on the source of the tyrosinase enzyme. mdpi.com

Pharmacological Profile and Mechanism of Action Studies of Derivatives

The development of new therapeutic agents from this compound derivatives requires a thorough understanding of their pharmacological profiles and mechanisms of action. This involves identifying their molecular targets and evaluating their biological effects both in laboratory settings and in living organisms.

Target Identification and Validation

A critical first step in drug development is identifying the specific molecular target through which a compound exerts its therapeutic effect. frontiersin.org For derivatives of this compound, this process can involve a variety of computational and experimental approaches. frontiersin.orgfrontiersin.org

Inverse Virtual Screening (IVS): This computational technique can be used to screen a library of known protein structures to identify potential binding partners for a given compound. frontiersin.orgfrontiersin.org For example, IVS was used to identify Leishmania major N-myristoyltransferase (LmNMT) as a likely target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org

Molecular Docking and Dynamics Simulations: These computational methods provide insights into the binding mode and stability of a compound within the active site of its target protein. frontiersin.orgfrontiersin.org These simulations can help to refine the understanding of the interactions between the drug candidate and its target. frontiersin.org

Ligand-Based Similarity Searches: By comparing the chemical structure of a new compound to databases of molecules with known biological activities, researchers can infer potential targets. frontiersin.org

Once a potential target is identified, it must be validated to confirm its role in the disease process and its modulation by the drug candidate. This often involves further experimental studies, such as enzyme inhibition assays or cell-based assays, to confirm the compound's activity against the identified target. nih.govmdpi.commdpi.com

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activity of this compound derivatives is assessed using a combination of in vitro and in vivo methods.

In Vitro Evaluation: These studies are conducted in a controlled laboratory setting, typically using isolated enzymes, cells, or microorganisms. nih.govresearchgate.net

Cytotoxicity Assays: The MTT assay is a common method used to evaluate the cytotoxic (cell-killing) effects of anticancer compounds on various cancer cell lines. nih.govresearchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter determined from these assays. nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as xanthine oxidase or tyrosinase. mdpi.commdpi.com Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). herbmedpharmacol.commdpi.com

Antimicrobial Assays: The antimicrobial activity of compounds can be determined using methods like the agar (B569324) diffusion method to measure the zone of inhibition against various bacterial and fungal strains. kau.edu.saresearchgate.netjmb.or.kr The minimum inhibitory concentration (MIC) is also determined to quantify the lowest concentration of the drug that inhibits microbial growth. researchgate.netjmb.or.kr

In Vivo Evaluation: These studies are conducted in living organisms, such as mice or rats, to assess the efficacy and pharmacological properties of a drug candidate in a more complex biological system. nih.govgoogle.com

Xenograft Models: In cancer research, human tumor cells are often implanted into immunodeficient mice to create a xenograft model. nih.gov The effect of a drug on tumor growth can then be evaluated in this model. nih.gov

Pharmacokinetic Studies: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of a drug in an animal model. frontiersin.orgfrontiersin.org This information is crucial for determining the appropriate dosing regimen and predicting the drug's behavior in humans.

Through these comprehensive evaluation methodologies, researchers can build a detailed pharmacological profile of this compound derivatives and assess their potential for further development as therapeutic agents.

Computational Chemistry Investigations of 2 Cyanoisonicotinic Acid

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other chemical species. These methods are crucial for understanding the conformational preferences and potential biological activity of 2-cyanoisonicotinic acid. nih.govrcsb.org

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the pyridine (B92270) ring. Different rotational positions of the carboxyl group relative to the ring lead to different conformers. Density Functional Theory (DFT) is a common computational method used for this type of analysis. arxiv.org By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them. researchgate.net For instance, in a study of carvacrol (B1668589) derivatives, DFT calculations were used to determine the energy barriers for the rotation of an isopropyl group, revealing the steric origins of restricted rotation. mdpi.com A similar approach for this compound would likely reveal at least two planar conformers to be the most stable, with the stability influenced by factors such as intramolecular hydrogen bonding and steric hindrance between the cyano and carboxyl groups.

A qualitative analysis suggests that there will be significant electronic repulsion between the nitrogen of the cyano group and the oxygen atoms of the carboxylic acid. The most stable conformers would likely arrange these groups to minimize this repulsion. The planarity of the pyridine ring and the sp2 hybridization of the attached carbon atoms suggest that the most stable conformers will be those where the carboxylic acid group is either coplanar or nearly coplanar with the ring, to maximize conjugation.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comyoutube.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. plos.org

While specific molecular docking studies solely focused on this compound are not widely published, the utility of its derivatives in probing protein-ligand interactions is evident. For example, 2-cyanoisonicotinamide (B1358638), a derivative of this compound, was used to generate macrocyclic peptide inhibitors of the Zika virus protease NS2B-NS3 (ZiPro). nih.gov In this study, the cyano-amide moiety was crucial for the cyclization of a peptide, which then demonstrated inhibitory activity against the protease. The crystal structure of the resulting complex revealed the specific interactions between the inhibitor and the amino acid residues in the active site of the protease.

The general principles of ligand-protein interactions involve a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. core.ac.ukplos.org In the case of this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the cyano group can also accept a hydrogen bond. The aromatic pyridine ring can participate in π-π stacking or cation-π interactions with appropriate residues in a protein's binding site.

Protein Target Ligand Derivative Key Interactions Observed Reference
Zika Virus Protease (ZiPro)Macrocyclic peptide derived from 2-cyanoisonicotinamideThe proteolysis product of the macrocyclic peptide was observed to bind in the active site of the protease. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions. chimicatechnoacta.ru

The electronic structure of a molecule dictates its chemical behavior. Key aspects of the electronic structure of this compound that can be investigated using quantum chemical calculations include the distribution of electrons and the energies of its molecular orbitals. youtube.comabinit.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the carboxyl group, while the LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing cyano and carboxyl groups.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It shows regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. uobaghdad.edu.iq For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxyl group, and the nitrogen atom of the cyano group, indicating these are electron-rich regions and potential sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atom of the carboxyl group, making it a site for nucleophilic attack.

Mulliken Charge Distribution: This analysis provides the partial charge on each atom in the molecule. For this compound, the nitrogen and oxygen atoms are expected to have negative partial charges, while the carbon atoms attached to them and the hydrogen of the carboxyl group will have positive partial charges. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and other molecules.

A representative table of calculated electronic properties for a similar heterocyclic compound is shown below to illustrate the type of data obtained from such calculations.

Property Calculated Value (Illustrative) Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-2.0 eVElectron-accepting ability
HOMO-LUMO Gap4.5 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Quantum chemical calculations are invaluable for predicting the reactive sites of a molecule and for elucidating the mechanisms of chemical reactions. smu.edursc.org By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined. mdpi.comresearchgate.net

For this compound, the presence of multiple functional groups—a carboxylic acid, a cyano group, and a pyridine ring—offers several potential sites for chemical reactions. The pyridine nitrogen is basic and can be protonated. The carboxylic acid is acidic and can be deprotonated or undergo esterification. The cyano group can be hydrolyzed to an amide or a carboxylic acid, or it can be a target for nucleophilic attack.

A computational study on the reactivity of various nitrile-containing compounds with cysteine revealed that the activation energy for the nucleophilic attack of the thiol group of cysteine on the nitrile carbon can be predicted using DFT calculations. nih.gov The study showed that nitriles on electron-deficient heteroaromatic rings, such as pyridine, are more susceptible to this type of reaction. This suggests that the cyano group of this compound could be a target for nucleophilic attack by biological nucleophiles like cysteine residues in proteins. The predicted activation energy for such a reaction would provide a quantitative measure of its likelihood.

The mechanism of a reaction can be visualized by mapping the reaction pathway, which shows the changes in geometry and energy as the reactants are converted to products. smu.edu For example, in a hypothetical hydrolysis of the cyano group, computational studies could determine whether the reaction proceeds through a direct attack of water or is catalyzed by an acid or a base, and could identify the structure and energy of the transition state.

Computational chemistry can be used to calculate key thermodynamic and kinetic parameters that govern chemical reactions. semanticscholar.orgyoutube.com

Thermodynamic Control vs. Kinetic Control: In a reaction that can lead to more than one product, the product distribution can be under either thermodynamic or kinetic control. youtube.com The thermodynamically controlled product is the most stable product, while the kinetically controlled product is the one that is formed fastest (i.e., has the lowest activation energy). Computational studies can predict the relative stabilities of the products and the activation energies for their formation, thus allowing for a prediction of the reaction outcome under different conditions. For example, in the enolization of an unsymmetrical ketone, the use of a sterically hindered base leads to the kinetically favored, less substituted enolate, while a less hindered base allows for the formation of the thermodynamically more stable, more substituted enolate. youtube.com

For this compound, consider a reaction where both the cyano group and the carboxylic acid group can react. A computational study could determine the activation energies for the reactions at both sites. If the reaction at the cyano group has a lower activation energy, it would be the kinetically favored product. However, if the product from the reaction at the carboxylic acid group is more stable, it would be the thermodynamically favored product. The reaction conditions, such as temperature, could then be tuned to favor one product over the other.

Application in De Novo Drug Design and Virtual Screening

While direct and extensive literature detailing the use of this compound as a central scaffold in large-scale computational de novo design and virtual screening campaigns is not prevalent, its established role in the chemical synthesis of targeted inhibitor libraries provides a strong foundation for its potential in these computational applications. The structural characteristics of this compound make it a compelling fragment for computational methods aimed at discovering and optimizing novel drug candidates.

Computational drug design strategies, such as virtual screening and de novo design, are essential for navigating the vast chemical space to identify promising therapeutic leads efficiently. mdpi.comfrontiersin.org Virtual screening involves the computational assessment of large compound libraries against a biological target to filter for potential binders mdpi.comarxiv.org, while de novo design algorithms construct novel molecules with desired properties, often within the constraints of a target's binding site. arxiv.orgfujitsu.com

The primary application of this compound in a related context has been in the generation of macrocyclic peptide inhibitors, a process that bridges synthetic chemistry and drug discovery. nih.gov For instance, its derivative, 2-cyanoisonicotinamide, facilitates a rapid and biocompatible cyclization reaction with N-terminal cysteine residues in peptides. This method has been successfully employed to create constrained peptide inhibitors of the Zika virus (ZIKV) protease NS2B-NS3 (ZiPro), a critical enzyme for viral replication. nih.gov This strategy allows for the systematic modification of a peptide scaffold to explore structure-activity relationships (SAR), a fundamental aspect of drug design.

The insights gained from such synthetic explorations are invaluable for computational approaches. The this compound moiety, once incorporated into a molecule with known inhibitory activity, can be used as a query for scaffold hopping or similarity searches in virtual screening campaigns to find novel, non-peptide cores with similar binding characteristics. cam.ac.uk

Use in Generating Targeted Inhibitor Libraries

The utility of this compound is demonstrated in the development of inhibitors for the Zika virus protease. Researchers have synthesized linear peptides and then used a this compound-derived linker to induce macrocyclization. nih.gov This process creates a library of structurally related, but distinct, cyclic peptides whose inhibitory activities can be tested. The data from these tests are crucial for building computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can then predict the activity of new, unsynthesized analogs. nih.gov

Below are the findings for a series of cyclic peptides generated using this method, targeting the ZIKV protease.

Table 1: Inhibition of ZIKV Protease by Cyclic Peptides Derived from this compound Chemistry
CompoundLinear Peptide SequenceCyclic Peptide StructureIC₅₀ (µM)Notes
1bCys-Gly-Lys-Arg-ACCCyclized via C-terminus1.0 ± 0.1Demonstrates potent inhibition of the target protease. nih.gov
2bCys-Gly-Lys-Lys-ACCCyclized via C-terminus0.5 ± 0.1Highest potency in the series, indicating preference for Lys at P1. nih.gov
3bCys-Gly-Arg-Lys-ACCCyclized via C-terminus2.0 ± 0.3Shows good inhibition, though less potent than 2b. nih.gov
4bCys-Gly-Arg-Arg-ACCCyclized via C-terminus1.5 ± 0.2Effective inhibitor, highlighting the importance of basic residues at P1/P2. nih.gov

Hypothetical Application in Virtual Screening

In a virtual screening workflow, this compound can be used in several ways:

Fragment-Based Screening: The 2-cyano-pyridine core can be used as a fragment to screen libraries for larger molecules containing this motif. This is based on the principle that small molecular fragments that bind to a target can be grown or linked to create more potent leads.

Pharmacophore Modeling: If a known inhibitor contains the this compound scaffold, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. The pyridine nitrogen and the cyano group of the scaffold could serve as key hydrogen bond acceptors in such a model. mdpi.com This pharmacophore can then be used to rapidly screen vast virtual libraries for compounds that match the model, identifying structurally diverse molecules that could have the same biological effect. nih.govnih.gov

Molecular Docking: A library of virtual compounds featuring the this compound scaffold could be docked into the active site of a target protein. als-journal.comjmchemsci.com Computational programs predict the binding pose and estimate the binding affinity of each compound. plos.org This allows for the ranking of compounds based on their predicted interaction with key residues, prioritizing a smaller, more promising set of molecules for synthesis and experimental testing. als-journal.com

Potential in De Novo Drug Design

De novo drug design algorithms could leverage the this compound structure as a building block or a seed fragment. fujitsu.com

Fragment Linking: If fragment screening identifies the 2-cyano-pyridine moiety as a binder to one sub-pocket of a target's active site, and another fragment is found to bind in an adjacent sub-pocket, de novo design software can suggest ways to link these two fragments, potentially forming a novel and potent single molecule.

Structure Growing: An algorithm could start with the this compound fragment placed optimally within a binding site. It would then systematically add new functional groups or molecular fragments, evaluating the energetic contribution of each addition at every step to "grow" a complete molecule that perfectly complements the target's surface and chemical environment. mdpi.com

The chemical properties of this compound—a rigid aromatic ring for stable anchoring, a nitrile group as a potent hydrogen bond acceptor or metabolic handle, and a carboxylic acid for forming strong salt bridges or hydrogen bonds—make it an attractive starting point for such computational design endeavors.

Analytical Methodologies for 2 Cyanoisonicotinic Acid Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are central to the separation and purification of 2-cyanoisonicotinic acid from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

Method development for this compound often involves optimizing the separation on a C18 or a cyano-based column. ptfarm.plsemanticscholar.org The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.plsemanticscholar.orgchromatographyonline.com The pH of the aqueous phase is a critical parameter, often adjusted to be acidic (e.g., pH 2-4.5) using acids like trifluoroacetic acid or formic acid to ensure the carboxylic acid group is in its protonated form, leading to better retention and peak shape. ptfarm.plsemanticscholar.orgchromatographyonline.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring and conjugated system of this compound exhibit strong absorbance in the UV region, typically around 254 nm or 268 nm. ptfarm.plsemanticscholar.orgnih.gov

Validation of an HPLC method ensures its reliability for its intended purpose. semanticscholar.org According to International Conference on Harmonisation (ICH) guidelines, validation involves assessing several parameters. semanticscholar.orgejgm.co.uk Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportionality between concentration and detector response, typically with a correlation coefficient (R²) of 0.999 or greater. semanticscholar.orgresearchgate.net Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated; acceptable recovery is generally within 98-102%. semanticscholar.orgnih.gov Precision, encompassing repeatability (intra-day) and intermediate precision (inter-day), is assessed by the relative standard deviation (RSD) of multiple measurements, which should typically be less than 2%. semanticscholar.orgnih.gov The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. semanticscholar.orgresearchgate.net

Table 1: Typical HPLC Method Parameters for this compound Analysis
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) semanticscholar.org
Mobile PhaseIsocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in water semanticscholar.org
Flow Rate1.0 mL/min semanticscholar.orgchromatographyonline.com
Column Temperature30°C researchgate.net
DetectionUV at ~268 nm semanticscholar.org
Injection Volume20 µL ptfarm.plresearchgate.net
Table 2: HPLC Method Validation Parameters
ParameterAcceptance CriteriaReference
Linearity (R²)≥ 0.999 semanticscholar.org
Accuracy (% Recovery)98.0% - 102.0% nih.gov
Precision (% RSD)≤ 2% semanticscholar.org
SpecificityAnalyte peak is resolved from impurities and degradation products ptfarm.pl
LOD & LOQDetermined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) semanticscholar.org
RobustnessMethod performance is unaffected by small, deliberate variations in parameters ejgm.co.uk

Gas Chromatography (GC) can be used to assess the purity of this compound. vwr.comfishersci.ca However, due to the compound's low volatility stemming from the polar carboxylic acid group, direct analysis by GC can be challenging. libretexts.org Carboxylic acids tend to exhibit poor peak shapes and may not elute from the GC column without derivatization. libretexts.orgnih.gov

To overcome this, derivatization is often employed to convert the nonvolatile carboxylic acid into a more volatile ester derivative, for example, by reaction with an alcohol like butanol in the presence of an acid catalyst. libretexts.orgnih.gov This process increases the compound's volatility, making it suitable for GC analysis. libretexts.org The resulting esters are then separated on a GC column, often using a nonpolar or medium-polarity stationary phase, and detected by a flame ionization detector (FID). nih.gov The purity is determined by comparing the peak area of the derivatized analyte to that of any impurities present.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating and confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

In the ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns would be consistent with a 2,4-disubstituted pyridine ring. The acidic proton of the carboxyl group is highly characteristic and typically appears as a broad singlet at a downfield chemical shift, often above δ 12 ppm, although its position can be concentration-dependent. openstax.org

The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbon of the carboxyl group (C=O) is expected to resonate in the range of δ 165-185 ppm. openstax.org The carbon of the nitrile group (-C≡N) typically appears between δ 115-130 ppm. openstax.org The remaining carbon signals would correspond to the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

Table 3: Predicted/Typical NMR Chemical Shifts (δ, ppm) for this compound
NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
¹H-COOH> 12 (broad singlet) openstax.org
¹HPyridine-H8.0 - 9.0 google.com
¹³C-C OOH165 - 185 openstax.org
¹³C-C ≡N115 - 130 openstax.org
¹³CPyridine-C120 - 160 core.ac.uk

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used. nih.govgoogle.com In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed. Given the molecular weight of this compound (148.12 g/mol ), the [M+H]⁺ ion would have an m/z (mass-to-charge ratio) of approximately 149.03. fishersci.cauni.lu Adducts with sodium [M+Na]⁺ (m/z ≈ 171.02) or potassium [M+K]⁺ (m/z ≈ 187.00) may also be detected. uni.lu In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 147.02. uni.lu

Table 4: Predicted and Observed Mass Spectrometry Data for this compound (MW = 148.12)
IonAdductPredicted/Observed m/zReference
[M+H]⁺Protonated Molecule149.03 google.comuni.lu
[M+Na]⁺Sodium Adduct171.02 uni.lu
[M-H]⁻Deprotonated Molecule147.02 uni.lu

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum would show characteristic absorption bands for the carboxylic acid and nitrile groups. openstax.org The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. openstax.org The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak typically between 1690-1760 cm⁻¹. libretexts.org The presence of the nitrile group (-C≡N) is confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. openstax.orgpressbooks.pub

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Reference
Carboxylic AcidO-H stretch2500 - 3300 (very broad) openstax.orglibretexts.org
Carboxylic AcidC=O stretch1690 - 1760 (strong, sharp) openstax.orglibretexts.org
NitrileC≡N stretch2220 - 2260 (sharp, medium) openstax.orgpressbooks.pub
Aromatic RingC=C and C=N stretch~1400 - 1600 pressbooks.pub

Supramolecular Chemistry and 2 Cyanoisonicotinic Acid

Non-Covalent Interactions in 2-Cyanoisonicotinic Acid Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure and stability of large molecular assemblies. In systems containing this compound, several key non-covalent forces are at play, stemming from its distinct functional groups: the carboxylic acid, the pyridine (B92270) ring, and the cyano group. These interactions, though significantly weaker than covalent bonds, collectively drive the formation of well-defined three-dimensional structures. mdpi.com

The primary non-covalent interactions involving this compound include:

π-π Stacking: The electron-deficient pyridine ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions are critical in organizing the molecules into ordered stacks or layers, contributing significantly to the stability of crystalline structures and supramolecular polymers. nih.govnih.gov The stacking can occur in various geometries, such as face-to-face or offset, with the latter often being favored to minimize electrostatic repulsion.

The interplay of these non-covalent forces allows for the formation of complex and functional supramolecular systems from this compound building blocks.

Interaction TypeParticipating Functional Group(s)Role of Functional GroupDescription
Hydrogen Bonding Carboxylic Acid (-COOH)Donor & AcceptorThe hydroxyl group donates a proton, and the carbonyl oxygen accepts a proton, often leading to the formation of robust dimers.
Pyridine NitrogenAcceptorThe lone pair on the nitrogen atom can accept a proton from a suitable donor.
Cyano Group (-C≡N)AcceptorThe nitrogen atom of the nitrile can act as a weak hydrogen bond acceptor.
π-π Stacking Pyridine Ringπ-systemThe aromatic ring interacts with other π-systems, leading to stacked arrangements that stabilize crystal structures. nih.gov
Coordination Bonding Carboxylic Acid, Pyridine NLigandThe oxygen and nitrogen atoms can coordinate to metal centers, forming metallacycles and metal-organic frameworks. researchgate.net
Dipole-Dipole Cyano Group, Carboxylic AcidDipoleInteractions between the permanent dipoles of the polar functional groups contribute to the overall cohesion of the assembly.

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. ambeed.com While specific examples detailing this compound as a central component in host-guest systems are not extensively documented in dedicated studies, the molecule's inherent structural features make its derivatives promising candidates for such roles. mdpi.comthno.org

Potential as a Guest: The size, shape, and electronic properties of this compound allow it to act as a guest for various macrocyclic hosts. The hydrophobic pyridine ring can be encapsulated within the nonpolar cavity of hosts like cyclodextrins (CDs) or certain calixarenes in aqueous media. nih.govbeilstein-journals.org The formation of these inclusion complexes is driven by the hydrophobic effect and van der Waals interactions. beilstein-journals.org The binding affinity and selectivity would be influenced by the size of the host's cavity and any additional interactions, such as hydrogen bonding between the host's rim functionalities and the guest's carboxylic acid or cyano groups. thno.org

Potential as a Host Component: Derivatives of this compound can be used to construct larger host assemblies. Through coordination with metal ions, the molecule can act as a ligand to form discrete metallacycles or extended metal-organic frameworks (MOFs). nih.govresearchgate.net These structures can possess well-defined cavities capable of encapsulating smaller guest molecules. The properties of the guest, such as its size, shape, and chemical nature, would determine the selectivity of the host system. Such systems have potential applications in areas like separation, storage, and sensing. ambeed.comrug.nl

Host-Guest ScenarioRole of this compound DerivativePotential Host/Guest PartnerKey Driving Interactions
Guest Encapsulation GuestCyclodextrins (α, β, γ)Hydrophobic interactions, van der Waals forces beilstein-journals.org
GuestCalixarenesπ-π stacking, hydrogen bonding, hydrophobic interactions nih.gov
Host Formation Ligand/Building BlockMetal Ions (e.g., Zn(II), Cu(II))Coordination bonds, hydrogen bonds, π-π stacking mdpi.comresearchgate.net
MonomerSelf-assembly into a porous networkHydrogen bonding, π-π stacking ambeed.com

Self-Assembly and Molecular Recognition Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.orgnih.gov Molecular recognition is the specific binding between two or more molecules through these same interactions. rsc.orgresearchgate.net this compound is an adept participant in both phenomena due to its combination of hydrogen-bonding and π-stacking capabilities.

Self-Assembly: The directional nature of the hydrogen bonds formed by the carboxylic acid group, typically leading to centrosymmetric dimers, combined with the π-π stacking of the pyridine rings, can guide the self-assembly of this compound into higher-order structures such as tapes, sheets, or 3D crystalline networks. nih.govrsc.orgnih.gov The final architecture is a result of the synergistic interplay between these different non-covalent forces, where the system arranges to achieve a global energy minimum. nih.gov

Molecular Recognition: The specific geometry and arrangement of functional groups in this compound allow it to recognize and selectively interact with other molecules. A notable example is its use in bioconjugation and the synthesis of macrocyclic peptides. The reaction between an N-terminal cysteine residue of a peptide and the nitrile group of this compound (or its amide derivative, 2-cyanoisonicotinamide) forms a thiazole (B1198619) ring. This highly specific reaction is a form of molecular recognition that enables the cyclization of the peptide, a process that can be considered a targeted self-assembly event. This biocompatible "click reaction" highlights the utility of the cyano group in directing specific molecular interactions. The recognition is precise, relying on the proximity and reactivity of the thiol group of cysteine and the electrophilic carbon of the nitrile.

Furthermore, the defined arrangement of hydrogen bond donors and acceptors allows this compound to form predictable recognition patterns, or "supramolecular synthons," with complementary molecules. This principle is fundamental to crystal engineering and the design of materials with specific properties based on controlled intermolecular recognition.

PhenomenonInteracting PartnersKey InteractionsOutcome/Application
Self-Assembly This compound moleculesHydrogen bonding (dimerization), π-π stackingFormation of ordered supramolecular structures (e.g., nanocrystals, 1D chains, 2D sheets). nih.govrsc.org
Molecular Recognition This compound & N-terminal CysteineCovalent bond formation (thiazole ring) initiated by proximity and reactivityBio-compatible conjugation, synthesis of macrocyclic peptides.
Molecular Recognition This compound & Complementary moleculesMultipoint hydrogen bondingFormation of specific host-guest complexes or co-crystals. researchgate.net

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of AI in the context of 2-Cyanoisonicotinic acid can span the entire early drug discovery pipeline. nih.gov AI algorithms can be trained on large chemical databases like ChEMBL and DrugBank to predict the bioactivity, toxicity, and physicochemical properties of novel derivatives of this compound before they are even synthesized. nih.gov This predictive power allows researchers to prioritize the most promising candidates, saving significant time and resources compared to traditional trial-and-error approaches. mdpi.comnih.gov

Table 1: Applications of AI/ML in Drug Discovery for this compound Derivatives

AI/ML Application Description Potential Impact on this compound Research
Virtual Screening High-throughput computational screening of virtual libraries of compounds to identify potential hits. Rapidly screen vast virtual libraries of this compound derivatives against various biological targets. nih.gov
Property Prediction Algorithms predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, bioactivity, and physicochemical characteristics. Prioritize synthesis of derivatives with favorable drug-like properties and reduced toxicity, minimizing late-stage failures. nih.gov
De Novo Drug Design Generative models design novel molecules with desired properties from the ground up. Create entirely new molecules incorporating the this compound scaffold, optimized for high potency and selectivity. nih.gov
Drug-Target Interaction Predictive models identify potential biological targets for a given molecule and predict binding affinity. Elucidate the mechanism of action for new derivatives and identify potential new therapeutic indications (drug repurposing). nih.gov

| Synthesis Planning | AI tools predict and optimize synthetic routes for target molecules. | Design more efficient and cost-effective synthetic pathways for novel and complex derivatives of this compound. nih.gov |

Exploration in Materials Science and Nanotechnology

The structural characteristics of this compound make it a compelling candidate for the development of advanced materials and nanotechnologies. uni.lu Its rigid pyridine (B92270) backbone and multiple coordination sites (the nitrogen of the pyridine ring, the nitrile group, and the carboxylate group) allow it to act as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs). youtube.comresearchgate.net MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable properties, making them suitable for a wide range of applications including gas storage and separation, catalysis, and chemical sensing. youtube.comrsc.org

The incorporation of this compound into MOF structures could lead to materials with unique functionalities. For instance, the nitrile group can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific tasks. nih.gov Researchers have successfully constructed stable MOFs using related polydentate cyanurate and pyridine-based ligands, demonstrating the feasibility of creating robust frameworks with these chemical motifs. researchgate.netrsc.org A homochiral MOF, for example, has been shown to be a highly efficient and recyclable catalyst for asymmetric cyanation reactions. nih.gov

In the realm of nanotechnology, this compound and its derivatives could be used to functionalize nanoparticles, creating "smart" materials for biomedical applications. nano.goviberdrola.com For example, nanoparticles functionalized with specific ligands can be used for targeted drug delivery, where they selectively bind to and treat diseased cells, such as cancer cells. iberdrola.com Nanoscale materials are also being explored for advanced imaging and diagnostic tools, potentially enabling earlier disease detection. nano.gov The ability to attach this compound to nanostructures could enhance their biocompatibility or provide active sites for binding therapeutic agents or biological targets. nih.govmdpi.com

Table 2: Potential Applications of this compound in Materials Science and Nanotechnology

Field Application Area Role of this compound
Materials Science Metal-Organic Frameworks (MOFs) Acts as a rigid organic linker to build porous frameworks for gas separation, storage, or catalysis. youtube.comresearchgate.net
Asymmetric Catalysis Forms part of a chiral framework that can catalyze stereoselective chemical reactions. nih.gov
Chemical Sensors Incorporated into materials that exhibit a detectable response (e.g., colorimetric, fluorometric) to specific analytes like cyanide ions. nih.gov
Nanotechnology Drug Delivery Used to functionalize nanoparticles, enabling the targeted delivery of therapeutic agents to specific cells or tissues. iberdrola.com
Biomedical Imaging Serves as a component in nanoprobes designed for enhanced diagnostic imaging. nano.gov

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes, a movement guided by the principles of green chemistry. researchgate.netacs.org These principles advocate for minimizing waste, using less hazardous chemicals, reducing energy consumption, and utilizing renewable feedstocks. acs.org The synthesis of pyridine carboxylic acids, including this compound, is an area where green chemistry can have a significant impact by replacing traditional methods that often rely on harsh conditions and produce substantial waste. google.com

Emerging research focuses on several green approaches applicable to the synthesis of this compound and related compounds. One promising avenue is the use of biocatalysis, where enzymes are used to perform chemical transformations with high specificity under mild conditions, often in aqueous solutions. acs.orghuarenscience.com This approach can reduce the need for protecting groups and hazardous reagents. acs.org Another strategy involves the use of alternative, safer solvents to replace volatile and toxic organic solvents. huarenscience.com

Electrolytic synthesis methods are also being explored as a greener alternative. For instance, an electrolytic method for producing 2-pyridinecarboxylic acid from polychlorinated precursors has been developed, which boasts low raw material costs, a high yield, and minimal generation of waste products. patsnap.com Similarly, catalytic systems using earth-abundant and less toxic metals are being investigated to replace catalysts based on rare or heavy metals. huarenscience.com Multi-component reactions, which combine several reactants in a single step to form a complex product, represent another core principle of green chemistry by improving atom economy and reducing the number of synthetic steps and purification processes. rsc.org These sustainable strategies not only reduce the environmental footprint of chemical production but can also lead to more efficient and cost-effective processes for valuable intermediates like this compound. google.comfau.eu

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Carboxylic Acids

Synthesis Aspect Conventional Approach Green Chemistry Approach
Catalysts Often uses stoichiometric inorganic reagents or toxic heavy metals. google.comacs.org Employs biocatalysts (enzymes), organocatalysts, or catalysts based on earth-abundant metals. acs.orghuarenscience.comnih.gov
Solvents Typically relies on volatile and often toxic organic solvents. Utilizes safer solvents such as water, supercritical fluids, or bio-derived solvents. huarenscience.com
Reaction Conditions May require harsh conditions, such as high temperatures and pressures. google.com Prefers milder conditions, such as room temperature and atmospheric pressure, reducing energy consumption. fau.eu
Waste Generation Can produce significant amounts of by-products and chemical waste. google.com Aims for high atom economy and waste minimization through efficient reactions and catalyst recycling. huarenscience.comrsc.org

| Synthetic Route | Often involves multi-step linear synthesis with protecting groups. acs.org | Favors multi-component reactions and enzymatic processes that reduce the number of steps and avoid protecting groups. acs.orgrsc.org |


Q & A

Q. How can advanced spectroscopic methods differentiate polymorphic forms of this compound?

  • Methodological Answer : Combine:
  • Solid-State NMR : Distinguish hydrogen-bonding networks.
  • Raman Spectroscopy : Identify lattice vibrations (100–400 cm1^{-1}).
  • DSC/TGA : Measure polymorph-specific melting points and thermal stability.
    Use Rietveld refinement (PXRD) to quantify phase purity and report crystallographic data (CCDC deposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.